![molecular formula C7H8N2O3 B14469637 3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide CAS No. 70792-60-8](/img/structure/B14469637.png)
3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide is an organic compound with the molecular formula C7H9NO2 This compound is characterized by the presence of an oxo group, an imino group, and a prop-2-yn-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide typically involves the reaction of a suitable precursor with hydroxylamine and propargyl alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime and subsequent amidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the prop-2-yn-1-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, facilitating the attachment of the compound to biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-N-(prop-2-yn-1-yl)butanamide: Similar in structure but lacks the imino group.
2-(Prop-2-yn-1-yloxy)naphthalene: Contains a naphthalene ring instead of the butanamide backbone.
Uniqueness
3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide is unique due to the presence of both the oxime and prop-2-yn-1-yloxy groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in different fields of research make it a valuable compound.
Propiedades
Número CAS |
70792-60-8 |
|---|---|
Fórmula molecular |
C7H8N2O3 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
3-oxo-2-prop-2-ynoxyiminobutanamide |
InChI |
InChI=1S/C7H8N2O3/c1-3-4-12-9-6(5(2)10)7(8)11/h1H,4H2,2H3,(H2,8,11) |
Clave InChI |
AOXUIGBKUKVIHS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=NOCC#C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)

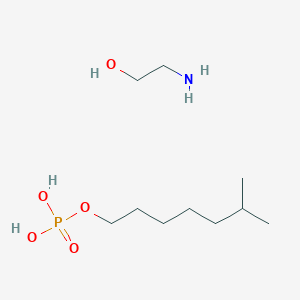
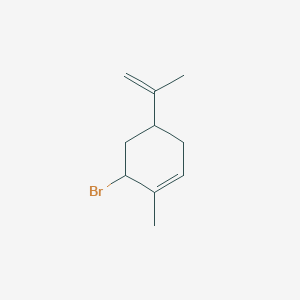
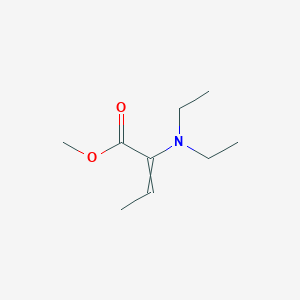
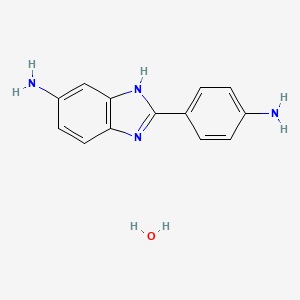
![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
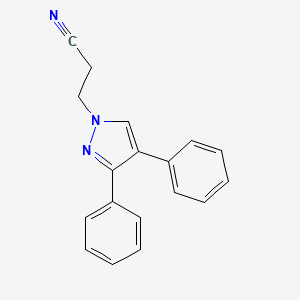
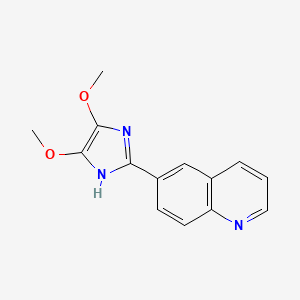
![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)
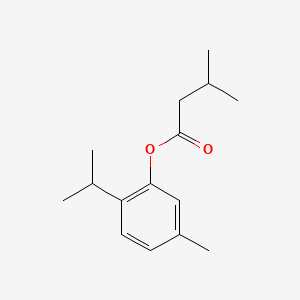
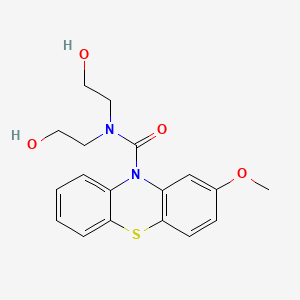
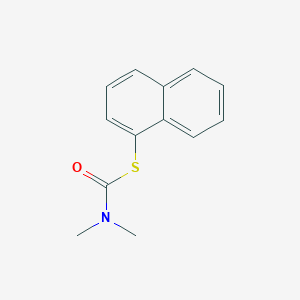
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)
